Atriopeptin II, rat

Vascular Pharmacology Atrial Natriuretic Peptide Receptors Vasodilation Assays

Atriopeptin II (rat), also designated ANF-(103–125) or rANP-(5–27), is a 23‑amino‑acid member of the atrial natriuretic peptide (ANP) family. It is processed from the same prohormone as the 21‑amino‑acid atriopeptin I and the 24‑amino‑acid atriopeptin III and shares a conserved 17‑member disulfide‑linked ring structure.

Molecular Formula C98H156N34O32S2
Molecular Weight 2386.6 g/mol
Cat. No. B10785037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtriopeptin II, rat
Molecular FormulaC98H156N34O32S2
Molecular Weight2386.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)
InChIKeyMAGGONBKRAPXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atriopeptin II (rat) – A C-Terminally Extended Natriuretic Peptide with Quantifiable Differentiation from Atriopeptin I and III


Atriopeptin II (rat), also designated ANF-(103–125) or rANP-(5–27), is a 23‑amino‑acid member of the atrial natriuretic peptide (ANP) family. It is processed from the same prohormone as the 21‑amino‑acid atriopeptin I and the 24‑amino‑acid atriopeptin III and shares a conserved 17‑member disulfide‑linked ring structure [1]. Its defining structural feature – a C‑terminal Phe‑Arg dipeptide extension beyond the atriopeptin I sequence – is the molecular basis for its unique vasorelaxant and endocrine activity profile [1].

Why Atriopeptin I or III Cannot Simply Replace Atriopeptin II in Rat and Rabbit Models – The C‑Terminus Drives Function


Despite >90 % sequence identity among atriopeptins I, II and III, the C‑terminal residues dictate fundamentally different vascular pharmacologies. Atriopeptin I, which terminates with a serine and lacks the Phe‑Arg extension, is an extremely weak renal vasodilator, whereas atriopeptin II and III produce profound, concentration‑dependent renal vasodilation [1]. Even between atriopeptin II and III, quantitative differences in aldosterone‑inhibitory potency and renal effect duration exist, making wholesale interchange without experimental re‑validation unreliable [2].

Quantitative Differentiation Evidence for Atriopeptin II (rat) Procurement


Atriopeptin II Is 2‑ to 100‑Fold More Potent Than Atriopeptin I in Aortic Vasorelaxation

In direct head‑to‑head experiments on precontracted aortic rings, atriopeptin II was markedly more potent than atriopeptin I in both rat and rabbit vessels [1]. Atriopeptin I was 2‑fold less potent in rat aorta and 100‑fold less potent in rabbit aorta, directly linking the C‑terminal Phe‑Arg extension to vasorelaxant activity [1].

Vascular Pharmacology Atrial Natriuretic Peptide Receptors Vasodilation Assays

Atriopeptin II Stimulates Testosterone Production with 14.6‑Fold Higher Potency Than Atriopeptin I

In mouse Leydig cells, both atriopeptin I and II stimulate testosterone production in a concentration‑dependent manner, but with widely different potencies [1]. The half‑maximal effective concentration (EC₅₀) for atriopeptin II is 2.6 nM, vs. 38 nM for atriopeptin I – a 14.6‑fold difference . Atriopeptin II was the most potent peptide tested in this class [1].

Reproductive Endocrinology Leydig Cell Steroidogenesis ANP Signaling

Atriopeptin II Suppresses Aldosterone at Picomolar Concentrations and Reduces ACTH/Angiotensin II Sensitivity

In rat adrenal zona glomerulosa cell suspensions, atriopeptin II inhibited basal aldosterone release significantly at just 10 pM (P < 0.01), and at 10 nM reduced release by 79 % [1]. Atriopeptin III was equipotent at 10 nM, but atriopeptin II uniquely decreased the sensitivity of glomerulosa cells to both ACTH and angiotensin II [1].

Adrenal Endocrinology Aldosterone Biosynthesis RAAS Inhibition

Atriopeptin II Extends the Duration of Renal Diuretic/Natriuretic Effect Beyond Full‑Length rANP and hANP

In conscious rabbits receiving intrarenal arterial infusion, atriopeptin II (APII) achieved peak diuretic and natriuretic responses comparable to full‑length rat ANP (rANP, 1–28) and human ANP (hANP, 1–28). However, the duration of these renal effects was longer for APII than for either full‑length peptide [1]. Atriopeptin I produced no significant renal changes in the same model [1].

Renal Physiology Natriuretic Peptide Pharmacodynamics Diuretic Duration

Atriopeptin II Is a Selective Substrate for Atrial Dipeptidyl Carboxyhydrolase, Enabling In Situ Conversion to Atriopeptin I

Atriopeptin II is specifically cleaved by atrial dipeptidyl carboxyhydrolase, a membrane‑bound metalloprotease that removes the C‑terminal Phe‑Arg to generate atriopeptin I [1]. The enzyme displays a Km of 25 µM for atriopeptin II at pH 7.5, and the peptide is a 240‑fold better substrate than the reference compound Bz‑Gly‑His‑Leu [1]. Neither atriopeptin I nor atriopeptin III serve as substrates, and atriopeptin II is not cleaved by ACE, underscoring a unique metabolic fate [1].

Peptide Metabolism Atrial Peptidase ANP Processing

Prioritized Application Scenarios for Atriopeptin II (rat) Based on Quantitative Differentiation Evidence


Vascular Reactivity and NPR‑A Signaling Studies – Where Atriopeptin I Fails

Atriopeptin II is uniquely suited for experiments requiring robust NPR‑A‑mediated vasorelaxation in isolated aortic ring or renal vascular preparations. As shown in Section 3, atriopeptin I is 2‑ to 100‑fold less potent, and often completely inactive, in vascular models [1]. Researchers studying ANP‑dependent vasodilation, particularly in rabbit vessels where the potency gap is largest, must use atriopeptin II or III to obtain interpretable concentration‑response curves.

Leydig Cell and Male Reproductive Endocrinology – High‑Potency Steroidogenic Probe

With an EC₅₀ of 2.6 nM for testosterone production stimulation – 14.6‑fold lower than atriopeptin I [1] – atriopeptin II is the preferred ANP analog for studies of Leydig cell function and cGMP‑mediated steroidogenesis. Its high potency allows detection of ANP‑driven endocrine effects at physiologically relevant peptide concentrations, avoiding the need for supraphysiological doses that may introduce off‑target effects.

Renal Function and Diuretic Mechanism Studies – Extended Duration of Action

For protocols requiring sustained diuretic or natriuretic responses, atriopeptin II offers a longer duration of effect than full‑length rANP or hANP, as demonstrated in conscious rabbit renal infusion models [1]. This makes it a practical choice for experimental designs where rapid peptide clearance limits the observation window, without resorting to continuous infusion or stabilized analogs.

Peptide Metabolism and Atrial Protease Research – A Specific Enzyme Substrate

Atriopeptin II is the only endogenous ANP analog that serves as a substrate for atrial dipeptidyl carboxyhydrolase (Km = 25 µM), which converts it to atriopeptin I [1]. This property can be exploited as a model system for studying tissue‑specific peptide processing, or as a control for experiments where metabolic inactivation must be accounted for when interpreting atriopeptin II bioactivity in atrial or cardiac tissue preparations.

Quote Request

Request a Quote for Atriopeptin II, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.